molecular formula C26H22ClN5O4S B11674214 4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

Cat. No.: B11674214
M. Wt: 536.0 g/mol
InChI Key: JEGMUSASYDVZKP-RWPZCVJISA-N
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Description

4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is a complex organic compound with a molecular formula of C26H22ClN5O4S and a molecular weight of 536.013 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a chlorophenyl group, and a methoxyphenyl acetate moiety. It is used primarily in research settings due to its potential biological activities.

Preparation Methods

The synthesis of 4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate involves multiple stepsThe final steps involve the acetylation of the hydrazono group and the addition of the methoxyphenyl acetate moiety . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield hydrazine derivatives.

Scientific Research Applications

4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C26H22ClN5O4S

Molecular Weight

536.0 g/mol

IUPAC Name

[4-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H22ClN5O4S/c1-17(33)36-22-13-8-18(14-23(22)35-2)15-28-29-24(34)16-37-26-31-30-25(19-9-11-20(27)12-10-19)32(26)21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,29,34)/b28-15+

InChI Key

JEGMUSASYDVZKP-RWPZCVJISA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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